

# Efficacy of MI-3454 compared to other menin-MLL inhibitors

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## Compound of Interest

Compound Name: MI-3454

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An Objective Comparison of **MI-3454** and Other Menin-MLL Inhibitors for Researchers

The disruption of the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein is a promising therapeutic strategy for acute leukemias harboring KMT2A (MLL) rearrangements or NPM1 mutations.[1] This interaction is critical for the recruitment of the MLL complex to chromatin, which leads to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1.[2] A new class of small molecules, known as menin-MLL inhibitors, has been developed to block this interaction, inducing differentiation and apoptosis in leukemia cells.[1]

This guide provides a head-to-head comparison of the preclinical efficacy of **MI-3454** against other prominent menin-MLL inhibitors, supported by experimental data.

## In Vitro Efficacy: A Comparative Analysis

**MI-3454** is a highly potent and orally bioavailable inhibitor of the menin-MLL interaction.[3] In biochemical assays, **MI-3454** demonstrates a subnanomolar half-maximal inhibitory concentration (IC50) of 0.51 nM for blocking the menin-MLL1 interaction, a significant improvement over earlier compounds like MI-503.[4][5]

In cell-based assays, **MI-3454** shows marked potency against various leukemic cell lines with MLL fusion proteins, exhibiting half-maximal growth inhibition (GI50) values in the low nanomolar range.[4][6] This indicates superior activity compared to many other reported menin-MLL1 inhibitors.[6][7]

Inhibitor	Target	IC50 (Biochemical Assay)	GI50 (MLL- rearranged Cell Lines)	Reference
MI-3454	Menin-MLL1 Interaction	0.51 nM	7-27 nM (MV-4- 11, MOLM-13, KOPN-8)	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Ziftomenib (KO- 539)	Menin-MLL Interaction	Not explicitly stated	Potent activity in MLL-r and NPM1mut cell lines	<a href="#">[8]</a>
Revumenib (SNDX-5613)	Menin-MLL Interaction	Not explicitly stated	Potent activity in KMT2A-r and NPM1-mut AML	<a href="#">[9]</a> <a href="#">[10]</a>
MI-503	Menin-MLL1 Interaction	~30 nM	Not explicitly stated for direct comparison	<a href="#">[6]</a> <a href="#">[11]</a>
MI-2 / MI-3	Menin-MLL Interaction	446 nM / Not stated	GI50 < 10 µM (MV4;11, KOPN- 8)	<a href="#">[7]</a> <a href="#">[12]</a>

## In Vivo Efficacy in Preclinical Models

**MI-3454** has demonstrated profound single-agent efficacy in multiple preclinical mouse models of MLL-rearranged and NPM1-mutated leukemia, including clinically relevant patient-derived xenograft (PDX) models.[\[3\]](#)[\[13\]](#)

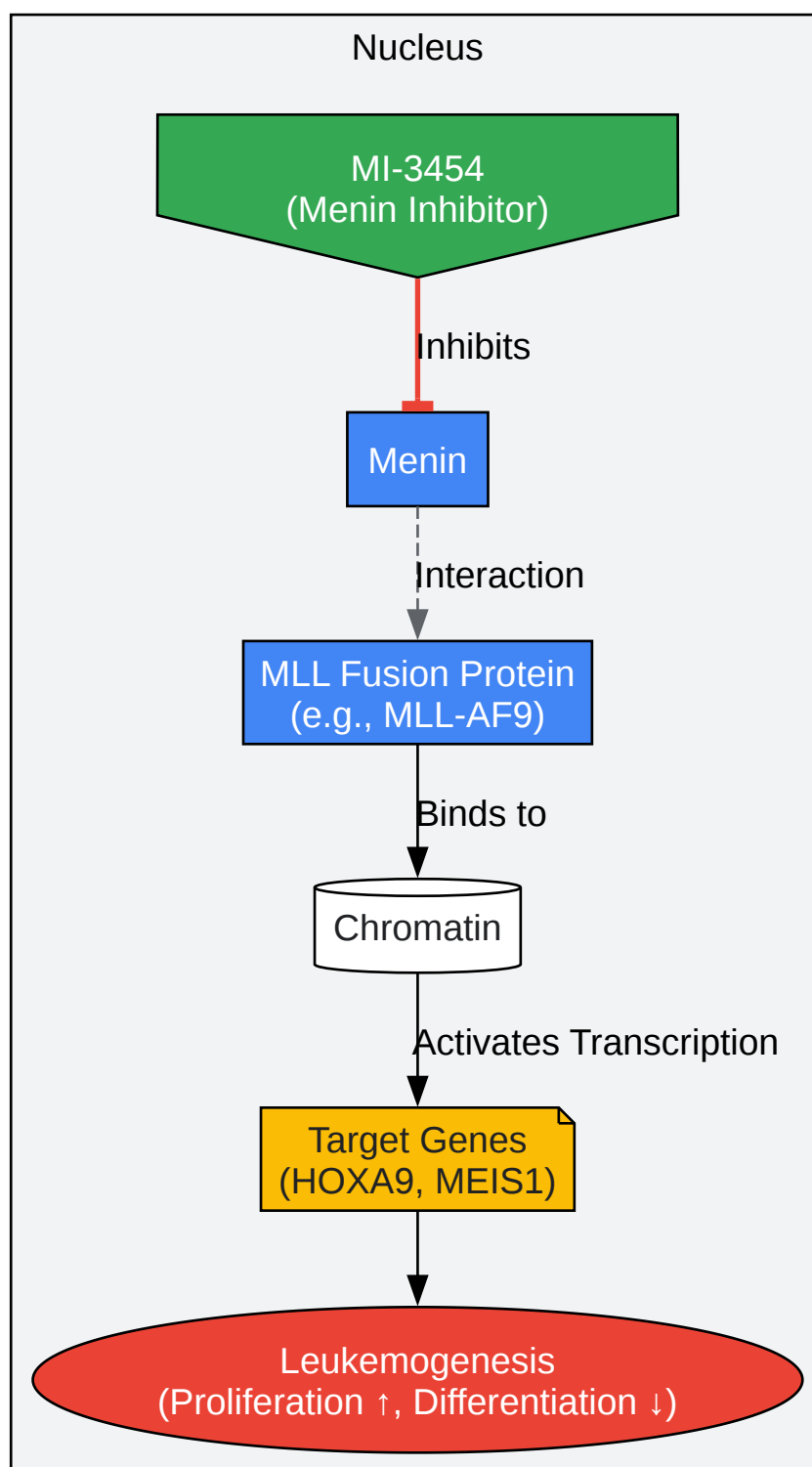
In a xenograft model using MOLM13 cells, oral administration of **MI-3454** effectively blocked leukemia progression and significantly prolonged the survival of the mice.[\[4\]](#) Furthermore, in PDX models of MLL leukemia, treatment with **MI-3454** led to complete remission or blocked leukemia progression.[\[6\]](#) A key mechanism of its in vivo action is the marked downregulation of MLL fusion target genes, including MEIS1, HOXA9, and FLT3.[\[5\]](#)[\[6\]](#) Studies have identified MEIS1 as a potential pharmacodynamic biomarker to monitor treatment response to **MI-3454**.

[13] Importantly, the compound is well-tolerated and does not appear to impair normal hematopoiesis in mice.[13]

Clinical trials for other menin inhibitors like ziftomenib and revumenib have also shown promising results. Ziftomenib has demonstrated single-agent activity in relapsed/refractory AML with NPM1 mutations or KMT2A rearrangements.[14][15] Similarly, revumenib has shown robust activity, leading to complete remissions in heavily pretreated patients with these genetic alterations.[9][10]

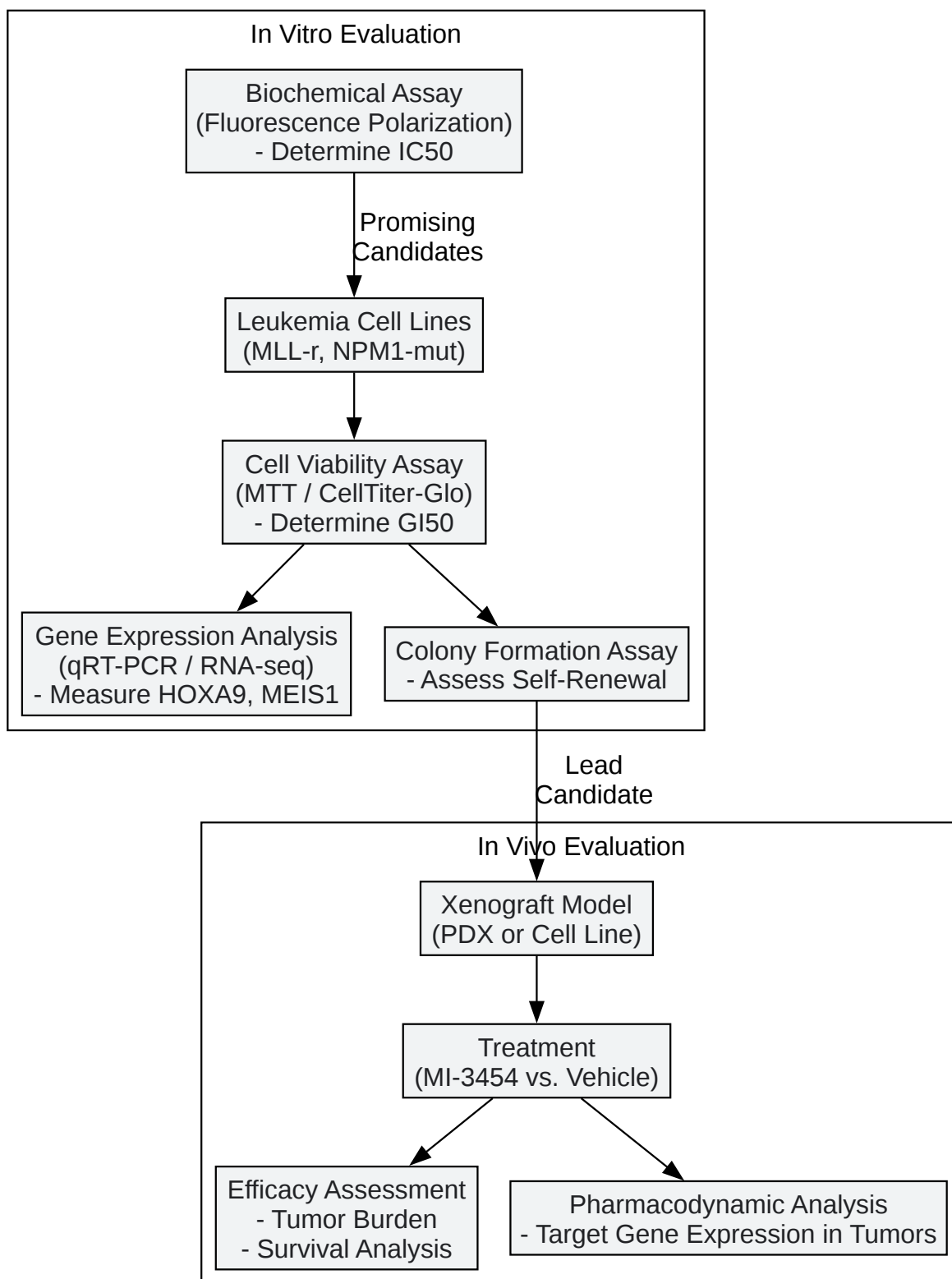
## Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.



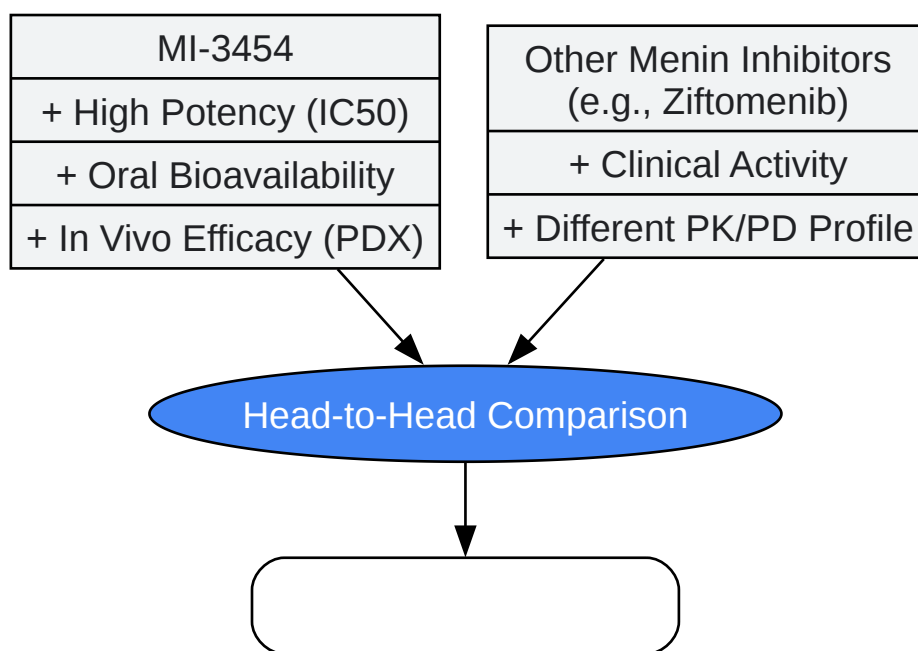
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Caption: Menin-MLL signaling pathway and the inhibitory action of **MI-3454**.



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Caption: Preclinical experimental workflow for evaluating menin-MLL inhibitors.



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Caption: Logical relationship for a head-to-head comparison of two Menin-MLL inhibitors.[1]

## Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used in the evaluation of menin-MLL inhibitors.

### Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

- Purpose: To measure the ability of an inhibitor to disrupt the interaction between menin and an MLL-derived peptide in a biochemical setting.[2][16]
- Materials:
  - Purified, recombinant menin protein.
  - Fluorescently labeled MLL peptide (e.g., fluorescein-labeled MLL4-43).[11]
  - Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).[11]

- Test inhibitor (e.g., **MI-3454**) at various concentrations.
- 384-well, low-volume, black plates.
- Protocol:
  - Prepare a solution of the fluorescently labeled MLL peptide and menin protein in the assay buffer. The concentrations should be optimized for a stable FP signal (e.g., 4 nM peptide and 4 nM menin).[11]
  - Incubate the menin-peptide complex for at least 1 hour at room temperature to allow for binding.
  - Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
  - Add the pre-formed menin-peptide complex to the wells containing the inhibitor.
  - Incubate the plate for 3 hours at room temperature to reach equilibrium.
  - Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
  - Calculate IC<sub>50</sub> values by plotting the change in mP against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

## Cell Viability (MTT) Assay

- Purpose: To determine the concentration of an inhibitor that causes 50% growth inhibition (GI<sub>50</sub>) in cancer cell lines.[1]
- Materials:
  - MLL-rearranged or NPM1-mutated leukemia cell lines (e.g., MV-4-11, MOLM-13) and control cell lines.[17]
  - Complete cell culture medium.

- Test inhibitor at various concentrations.
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
- 96-well plates.
- Protocol:
  - Seed cells in a 96-well plate at an appropriate density (e.g.,  $5 \times 10^3$  cells/well).[16]
  - Allow cells to stabilize for 24 hours.
  - Treat the cells with a range of inhibitor concentrations or DMSO as a vehicle control.
  - Incubate for a defined period (e.g., 7 days for **MI-3454**).[6][17]
  - Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
  - Add the solubilization solution and incubate until the formazan crystals are fully dissolved.
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
  - Calculate the GI50 value from the resulting dose-response curve.[16]

## Quantitative Real-Time PCR (qRT-PCR)

- Purpose: To measure changes in the expression of MLL target genes (HOXA9, MEIS1) following inhibitor treatment.[16]
- Materials:
  - Leukemia cells treated with the inhibitor or DMSO.
  - RNA extraction kit.



- cDNA synthesis kit.
- qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (HPRT1 or GAPDH).
- SYBR Green or TaqMan master mix.
- Real-time PCR system.
- Protocol:
  - Treat cells with the inhibitor (e.g., 50 nM **MI-3454**) or DMSO for a defined period (e.g., 6 days).[17]
  - Isolate total RNA from the cells.
  - Synthesize complementary DNA (cDNA) from the extracted RNA.
  - Perform real-time PCR using specific primers for the target and housekeeping genes.
  - Analyze the data using the comparative Ct ( $\Delta\Delta C_t$ ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.[17]

## In Vivo Xenograft Efficacy Study

- Purpose: To evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor in a living organism.[1]
- Materials:
  - Immunocompromised mice (e.g., NSG mice).
  - Human leukemia cells (e.g., MOLM13) or patient-derived leukemia cells.
  - Test inhibitor formulated for oral or intravenous administration.
  - Vehicle control.

- Protocol:
  - Engraftment: Transplant human leukemia cells into the immunocompromised mice via tail vein injection.
  - Monitoring: Monitor the mice for engraftment of leukemic cells, which can be validated by checking for human CD45+ cells in peripheral blood or bone marrow.[6]
  - Treatment: Once engraftment is confirmed, randomize the mice into treatment and vehicle control groups. Administer the inhibitor (e.g., **MI-3454** at 100 mg/kg, twice daily, orally) and vehicle according to the planned schedule and duration.[4][6]
  - Efficacy Endpoints: Monitor mouse body weight and overall health as indicators of toxicity. Measure leukemic burden in blood, bone marrow, and spleen at the end of the study.[6]
  - Survival Analysis: A separate cohort of mice can be monitored for overall survival, with the endpoint being the development of terminal leukemia.[6]
  - Data Analysis: Use appropriate statistical methods, such as Kaplan-Meier curves for survival analysis and t-tests or ANOVA for comparing tumor burden between groups.[1][6]

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### Contact

Address: 3281 E Guasti Rd

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